D-glycero-D-gluco-Heptose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O7 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7-/m0/s1 |
InChI Key |
YPZMPEPLWKRVLD-CJZRUXIPSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(C=O)O)O)O)O)O)O |
Origin of Product |
United States |
Structural and Functional Elucidation of D Glycero D Gluco Heptose in Biological Systems
Integration of D-glycero-D-gluco-Heptose into Complex Microbial Glycans
Heptoses are fundamental building blocks for a variety of complex microbial polysaccharides that are essential for bacterial survival and interaction with their environment. While the D-glycero-D-manno and L-glycero-D-manno isomers are more commonly reported, evidence suggests a role for various heptose structures, including this compound, in these assemblies.
The lipopolysaccharide (LPS) of Gram-negative bacteria is a critical outer membrane component that provides structural integrity and acts as a permeability barrier. nih.gov The LPS molecule is composed of lipid A, a core oligosaccharide, and in many cases, an O-antigen polysaccharide. The inner core region, which links the outer core to lipid A, is a highly conserved structure typically composed of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and heptose residues. nih.govnih.gov
The most common heptose found in the inner core is L-glycero-D-manno-heptose. nih.gov However, the structural diversity of C7 sugars in bacteria is significant, and generalized representations of the bacterial membrane include both D-glycero-α-D-manno-heptose and D-glycero-α-D-gluco-heptose as components of the LPS linkage between lipid A and the O-antigen. mdpi.comresearchgate.net The biosynthesis of these heptoses involves nucleotide-activated precursors, such as ADP-L-glycero-β-D-manno-heptose, which are incorporated by specific heptosyltransferases. nih.govnih.gov Bacteria with defects in heptose synthesis exhibit a "deep rough" phenotype, leading to increased sensitivity to hydrophobic compounds and compromised outer membrane stability. nih.gov
Bacterial capsules are protective outer layers, typically composed of polysaccharides, that play a vital role in evading the host immune system and promoting virulence. nih.govnih.govacs.org The composition of these capsular polysaccharides (CPS) is highly variable among bacterial strains.
In the foodborne pathogen Campylobacter jejuni, heptose moieties are key components of the CPS. nih.govresearchgate.netacs.org Specifically, in C. jejuni strain NCTC 11168, the identified heptose moiety is D-glycero-L-gluco-heptose, an isomer of the subject compound. nih.govnih.govacs.org The biosynthesis of this sugar is a complex enzymatic process that begins with the precursor GDP-D-glycero-α-D-manno-heptose. nih.govnih.govacs.org A series of enzymes subsequently catalyze oxidation, epimerization, and reduction reactions to produce GDP-D-glycero-β-L-gluco-heptose, which is then incorporated into the repeating polysaccharide chain of the capsule. nih.govacs.org The presence of this heptose-containing capsule is essential for maintaining the integrity of the bacterial cell wall and for immune evasion during infection. nih.govacs.org
Table 1: Heptose Isomers in Bacterial Capsular Polysaccharides
| Organism | Glycan Structure | Heptose Isomer Identified | Reference |
| Campylobacter jejuni NCTC 11168 | Capsular Polysaccharide (CPS) | D-glycero-L-gluco-heptose | nih.govnih.gov |
| Campylobacter jejuni (various strains) | Capsular Polysaccharide (CPS) | GDP-D-glycero-α-D-manno-heptose (precursor) | nih.govresearchgate.net |
Peptidoglycan is a unique and essential polymer that forms the bacterial cell wall, providing structural strength and counteracting osmotic pressure. wikipedia.org Its fundamental structure consists of linear chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptides. sigmaaldrich.com While this core structure is largely conserved, modifications can occur. In Campylobacter jejuni, the peptidoglycan structure is modified by the inclusion of D-glycero-L-gluco-heptose, a stereoisomer of this compound. mdpi.com The incorporation of this C7 sugar represents a significant deviation from the canonical peptidoglycan structure and likely contributes to the unique properties of the C. jejuni cell wall.
Surface layers (S-layers) are crystalline arrays of protein or glycoprotein subunits that form the outermost cell envelope in many bacteria and archaea. oup.com Extracellular polysaccharides (EPS) are polymers secreted by microorganisms into the surrounding environment. Both structures can be modified with a diverse array of sugars, including heptoses.
Early research on the soil bacterium Azotobacter indicum (also known as Beijerinckia indica) identified an acidic extracellular polysaccharide containing D-glucose, D-glucuronic acid, and a heptose component. cdnsciencepub.comcdnsciencepub.com Subsequent structural analysis definitively identified this sugar as D-glycero-D-manno-heptose. cdnsciencepub.comcdnsciencepub.com The polysaccharide was found to be a linear molecule composed of repeating units of these three sugars. cdnsciencepub.com Similarly, the S-layer glycoprotein of Bacillus thermoaerophilus DSM 10155 contains D-glycero-D-manno-heptose as a constituent of its disaccharide repeating unit. oup.com
Table 2: Heptose Isomers in Bacterial S-Layers and Extracellular Polysaccharides
| Organism | Glycan Structure | Heptose Isomer Identified | Reference |
| Azotobacter indicum | Extracellular Polysaccharide (EPS) | D-glycero-D-manno-heptose | cdnsciencepub.comcdnsciencepub.com |
| Bacillus thermoaerophilus DSM 10155 | Surface Layer (S-Layer) Glycoprotein | D-glycero-D-manno-heptose | oup.com |
Protein glycosylation, once thought to be rare in bacteria, is now recognized as a widespread and important post-translational modification. A notable example is the glycosylation of autotransporter adhesins, a class of virulence factors in Gram-negative bacteria. nih.gov The Adhesin Involved in Diffuse Adherence (AIDA-I) of pathogenic Escherichia coli requires extensive glycosylation by heptose residues to become functional. nih.gov
This modification is mediated by a specific heptosyltransferase, and the sugar donor for this process is an ADP-glycero-manno-heptopyranose. nih.gov Structural and biochemical studies of a related enzyme, the heptosyltransferase TibC, confirmed that it utilizes ADP-D-glycero-β-D-manno-heptose to glycosylate the TibA autotransporter. nih.govelifesciences.org This hyperglycosylation is essential for the stability and adhesive function of the protein, demonstrating a critical role for heptoses in protein function and bacterial virulence. nih.govresearchgate.net
This compound as a Modulator of Host-Pathogen Interactions
The innate immune system relies on pattern recognition receptors to detect conserved microbial molecules known as pathogen-associated molecular patterns (PAMPs). Recently, intermediates in the bacterial heptose biosynthesis pathway have been identified as a novel class of PAMPs. mdpi.comnih.gov
Research has shown that D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and related ADP-heptose metabolites, which are precursors for LPS synthesis, can trigger a potent pro-inflammatory response in host cells. mdpi.comresearchgate.net When these molecules enter the cytoplasm of a host cell, they can be detected by the sensor protein α-kinase 1 (ALPK1). researchgate.net This interaction leads to the activation of the TIFA (TRAF-interacting protein with a forkhead-associated domain), which in turn initiates a signaling cascade culminating in the activation of the NF-κB transcription factor and the production of inflammatory cytokines. researchgate.net This pathway represents a key mechanism by which the host can detect the presence of intracellular Gram-negative bacteria. nih.gov
While these findings are specific to D-glycero-D-manno-heptose derivatives, the structural similarity of this compound suggests it could have uncharacterized immunomodulatory potential. As an understudied sugar with known biological activity, its role in modulating host-pathogen interactions remains an important area for future investigation. mdpi.com
Characterization as a Novel Pathogen-Associated Molecular Pattern (PAMP)
Heptose phosphates, which are integral components of the bacterial cell envelope, are recognized as pathogen-associated molecular patterns (PAMPs) by the host's innate immune system. These seven-carbon sugars are synthesized almost exclusively by bacteria and serve as unique molecular signatures of microbial presence. mdpi.com Specifically, phosphorylated derivatives of heptose act as crucial linkers between the endotoxic lipid A and the O-antigen in the lipopolysaccharide (LPS) of Gram-negative bacteria. mdpi.comresearchgate.net
The innate immune system has evolved to detect these bacterial-specific molecules to initiate a defensive response. While much of the research has focused on D-glycero-D-manno-heptose derivatives, the fundamental role of the heptose core structure as a PAMP is a well-established principle in immunology. mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net Intermediates in the LPS biosynthesis pathway, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and ADP-heptose, have been identified as key PAMPs that trigger inflammatory signaling cascades. nih.govnih.govresearchgate.netnih.gov The recognition of these molecules alerts the host to the presence of Gram-negative bacteria, leading to the activation of immune defenses. This compound and its derivatives, being constituents of bacterial polysaccharides, are also considered to fall within this class of immunostimulatory molecules. mdpi.comcymitquimica.com
| Molecule Type | Role in Immunity | Bacterial Origin |
| Heptose Phosphates | Pathogen-Associated Molecular Pattern (PAMP) | Gram-negative bacteria |
| D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) | Innate immune agonist, triggers inflammation | Intermediate in LPS biosynthesis |
| ADP-heptose | Potent PAMP, activates NF-κB signaling | Intermediate in LPS biosynthesis |
Mechanisms of Innate Immune System Activation (e.g., ALPK1-TIFA-NF-κB Axis)
The intracellular detection of bacterial heptose metabolites triggers a specific and potent innate immune signaling pathway mediated by the alpha-kinase 1 (ALPK1) and the TRAF-interacting protein with forkhead-associated domain (TIFA). This signaling cascade culminates in the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.
The mechanism is initiated when ADP-heptose, a key intermediate in the LPS biosynthesis pathway, is translocated into the host cell cytoplasm. nih.gov There, ADP-heptose directly binds to the N-terminus of ALPK1, inducing a conformational change that activates its kinase domain. nih.govresearchgate.netnih.gov Activated ALPK1 then phosphorylates TIFA.
This phosphorylation event triggers the oligomerization of TIFA into a large signaling complex known as the TIFAsome. The formation of the TIFAsome is a critical step that recruits downstream signaling components, including TNF receptor-associated factor 6 (TRAF6). The recruitment of TRAF6 leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8).
Another heptose derivative, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), can also activate this pathway, although it is now understood that HBP is typically converted into ADP-heptose within the host cell to efficiently activate ALPK1. nih.gov Studies have shown that ADP-heptose is a more potent activator of this pathway than HBP. researchgate.net This ALPK1-TIFA-NF-κB axis represents a highly specific and sensitive mechanism for the detection of Gram-negative bacterial invasion.
| Signaling Component | Function |
| ADP-heptose | PAMP that initiates the signaling cascade |
| ALPK1 | Cytosolic sensor that binds ADP-heptose and is activated |
| TIFA | Adaptor protein that is phosphorylated by ALPK1, leading to oligomerization |
| TIFAsome | Signaling complex formed by oligomerized TIFA |
| TRAF6 | E3 ubiquitin ligase recruited to the TIFAsome, leading to NF-κB activation |
| NF-κB | Transcription factor that induces the expression of pro-inflammatory genes |
Impact on Bacterial Virulence Mechanisms
This compound is a component of bacterial surface structures that are critical for virulence. A prime example is the capsular polysaccharide (CPS) of Campylobacter jejuni, a leading cause of bacterial gastroenteritis. The CPS of C. jejuni is an essential virulence factor that coats the bacterial surface, contributing to the integrity of the cell and facilitating the evasion of the host immune response. nih.govnih.gov
In certain strains of C. jejuni, such as NCTC 11168, the repeating carbohydrate unit of the CPS contains a D-glycero-L-gluco-heptose moiety. nih.govnih.gov The presence and specific structure of the CPS are crucial for the bacterium's ability to colonize the host and cause disease. The capsule helps protect the bacterium from environmental stresses and host-mediated killing mechanisms, such as phagocytosis. researchgate.net Therefore, the biosynthesis of D-glycero-L-gluco-heptose and its incorporation into the CPS is directly linked to the pathogenic potential of these bacteria. nih.govnih.gov The structural diversity of heptoses in the CPS among different C. jejuni strains further suggests their importance in host-pathogen interactions and virulence. nih.gov
Bacterial Strategies for Immune Evasion Involving Heptose Modifications
Bacteria have evolved sophisticated mechanisms to evade the host immune system, and modifications of surface polysaccharides containing heptose play a significant role in this process. The capsular polysaccharide (CPS), which in some bacteria like Campylobacter jejuni contains D-glycero-L-gluco-heptose, is a key structure for immune evasion. nih.govnih.gov
The CPS acts as a physical barrier, masking underlying PAMPs like lipopolysaccharides and peptidoglycans from recognition by host pattern recognition receptors (PRRs). This prevents the activation of an effective immune response. The high variability of the monosaccharide components of the CPS, including different heptose structures, among various bacterial strains is a strategy to evade the adaptive immune system. nih.gov By altering the composition of their capsule, bacteria can avoid recognition by specific antibodies generated during a previous infection.
The biosynthesis of unique heptose isomers, such as D-glycero-L-gluco-heptose in C. jejuni, is catalyzed by a specific set of enzymes. nih.govnih.gov The presence of these unique sugar moieties can prevent the binding of host lectins or other immune surveillance molecules that might otherwise recognize more common bacterial carbohydrate structures. While specific chemical modifications to the this compound molecule itself for the purpose of immune evasion are not yet fully elucidated, the incorporation of this and other variable heptoses into the CPS is a clear strategy to enhance bacterial survival and persistence within the host. nih.gov
Broader Biological Roles of this compound and Its Derivatives
Contributions to Microbial Carbon Metabolism
This compound and its isomers are important intermediates in bacterial carbon metabolism, particularly in the biosynthesis of cell wall components. The biosynthesis of heptoses generally originates from the pentose (B10789219) phosphate (B84403) pathway intermediate, D-sedoheptulose 7-phosphate. nih.govpnas.org
In Campylobacter jejuni, a specific biosynthetic pathway leads to the formation of GDP-D-glycero-L-gluco-heptose. This pathway begins with GDP-D-glycero-α-D-manno-heptose, which is considered the precursor for various heptose moieties found in the CPS of this bacterium. nih.govnih.gov A series of enzymatic reactions, including oxidation, double epimerization, and stereospecific reduction, convert the manno-heptose precursor into the gluco-heptose form. nih.govnih.gov
The synthesis of these activated heptose sugars is essential for their incorporation into larger polysaccharides like the LPS inner core and the CPS. nih.govnih.govasm.org These complex carbohydrates are not only critical for bacterial structure and virulence but also represent a significant investment of the cell's carbon and energy resources. Thus, the metabolic pathways that produce this compound are tightly regulated and integrated with the central carbon metabolism of the bacterium. frontiersin.org
| Enzyme/Precursor | Role in D-glycero-L-gluco-heptose Biosynthesis (in C. jejuni) |
| GDP-D-glycero-α-D-manno-heptose | Precursor molecule for various heptose derivatives |
| Cj1427 | Catalyzes the oxidation of the precursor |
| Cj1430 | Catalyzes the double epimerization of the oxidized product |
| Cj1428 | Catalyzes the stereospecific reduction to form GDP-D-glycero-β-L-gluco-heptose |
Enzymatic Interactions Beyond Primary Biosynthesis (e.g., Potential Inhibition of Glucose Phosphorylation)
The structural similarity of heptoses to hexoses like glucose raises the possibility of their interaction with hexose-metabolizing enzymes. However, research into the potential inhibitory effects of this compound on key enzymes of glucose metabolism, such as hexokinase and glucokinase, is limited.
Studies on related aldoheptoses have provided some insights. For instance, D-mannoheptulose is a known inhibitor of hexokinase and glucokinase. nih.gov However, investigations into other heptose isomers have shown that this inhibitory effect is not universal. One study found that D-glycero-D-gulo-heptose, an isomer of this compound, failed to inhibit the phosphorylation of D-glucose by yeast hexokinase, bovine heart hexokinase, or human B-cell glucokinase. Furthermore, it was a poor substrate for these enzymes.
Given these findings with a closely related compound, it is plausible that this compound may also not be an effective inhibitor of glucose phosphorylation. The specificity of hexokinases and glucokinase for their substrates is high, and even small stereochemical differences in the sugar molecule can significantly affect binding and catalysis. nih.govquora.comconicet.gov.ar Without direct experimental evidence, it cannot be concluded that this compound significantly interacts with or inhibits these primary enzymes of glucose metabolism.
Precursor to Bioactive Natural Products (e.g., Components of Aminoglycoside Antibiotics like Destomic and Epidestomic Acids)nih.gov
While the broader family of heptose sugars are crucial building blocks for a variety of natural products, scientific literature indicates a nuanced but significant distinction in the specific stereoisomer that serves as the precursor to destomic and epidestomic acids. Research has identified L-glycero-β-L-gluco-heptose, not this compound, as the direct precursor to these components of aminoglycoside antibiotics such as hygromycin B and destomycins mdpi.com. The biological activity and synthetic pathways related to this compound are not as extensively documented in existing research mdpi.com.
The biosynthesis of these unique heptose moieties in microorganisms is a complex enzymatic process. It originates from D-sedoheptulose-7-phosphate, a key intermediate in the pentose phosphate pathway mdpi.comresearchgate.net. A series of enzymatic reactions, including isomerization, phosphorylation, dephosphorylation, and adenylylation, convert D-sedoheptulose-7-phosphate into an activated nucleotide sugar precursor nih.gov.
In the specific biosynthesis of hygromycin B, which contains destomic acid, an isomerase known as HygP plays a critical role. This enzyme acts on D-sedoheptulose-7-phosphate to initiate a cascade of reactions, ultimately leading to the formation of the required heptose building block nih.gov. The broader biosynthetic logic for the formation of these heptoses in certain Gram-positive bacteria, the producers of these antibiotics, shares similarities with the well-established pathway for lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria researchgate.net.
The heptose precursor is then incorporated into the growing aminoglycoside structure, undergoing further modifications to yield the final bioactive natural products, destomic and epidestomic acids. These acids are integral to the structure and function of their respective parent antibiotics.
Advanced Synthetic Methodologies for D Glycero D Gluco Heptose and Its Analogs for Research Purposes
Chemo-Enzymatic Synthesis Approaches for D-glycero-D-gluco-Heptose
Chemo-enzymatic strategies offer a powerful approach for the synthesis of complex carbohydrates like this compound by combining the selectivity of enzymatic transformations with the versatility of chemical reactions. These methods often provide milder reaction conditions and high stereoselectivity, which are advantageous for intricate multi-step syntheses. unl.pt
One notable chemo-enzymatic approach involves the use of engineered enzymes to achieve specific modifications on a sugar scaffold. For instance, a bacterial glycoside-3-oxidase can be employed to regioselectively oxidize a glucose derivative at the C3 position. rsc.org This enzymatic oxidation is followed by a stereoselective chemical reduction and subsequent deprotection steps to yield the desired heptose. rsc.org This strategy avoids complex and lengthy protection-deprotection schemes that are often required in purely chemical syntheses. unl.pt
In the biosynthesis of related heptoses, such as GDP-d-glycero-β-l-gluco-heptose in Campylobacter jejuni, a series of enzymatic reactions transform a precursor molecule. nih.gov This biosynthetic pathway involves oxidation, double epimerization, and stereospecific reduction catalyzed by specific enzymes. nih.gov While this example pertains to a different stereoisomer, it highlights the potential of harnessing enzymatic cascades for the synthesis of this compound and its analogs. By identifying or engineering enzymes with the desired activities, similar chemo-enzymatic pathways could be designed.
A one-pot, three-enzyme strategy has been successfully used for the chemo-enzymatic synthesis of ADP-D-glycero-β-D-manno-heptose. nih.gov This method utilizes a chemically synthesized heptose-7-phosphate and the corresponding biosynthetic enzymes to produce the final product efficiently. nih.gov This approach demonstrates the synergy between chemical and enzymatic steps to construct complex nucleotide-activated sugars.
| Method | Key Transformation | Advantages |
| Engineered Glycoside-3-Oxidase | Regioselective oxidation at C3 of a glucose derivative | Avoids extensive protection/deprotection, high stereoselectivity |
| Multi-Enzyme Cascade | Sequential oxidation, epimerization, and reduction | High efficiency and selectivity in a one-pot reaction |
Chemical Synthesis from Readily Available Monosaccharide Feedstocks
The total chemical synthesis of this compound and its derivatives often starts from abundant and inexpensive monosaccharides. D-glucose and D-xylose are common starting materials, providing a chiral pool from which the more complex heptose structure can be built. mdpi.com
D-glucose is a readily accessible and cost-effective starting material for the synthesis of this compound. mdpi.com Several synthetic routes have been developed that leverage the stereochemistry inherent in the D-glucose molecule to construct the target heptose.
One common strategy involves the extension of the carbon chain of D-glucose. The Kiliani-Fischer synthesis, a classical method for chain lengthening of aldoses, can be employed. wikipedia.org This process involves the addition of a cyanide nucleophile to the aldehyde group of glucose, forming a cyanohydrin intermediate. wikipedia.orglibretexts.org Subsequent hydrolysis and reduction yield two epimeric heptoses. wikipedia.org Another approach involves the condensation of D-glucose with nitromethane, which also extends the carbon chain and leads to the formation of nitroheptitol intermediates that can be converted to the corresponding heptoses. cdnsciencepub.comcdnsciencepub.com
| Starting Material | Key Reaction | Product | Overall Yield |
| D-Glucose | Kiliani-Fischer Synthesis | This compound epimers | Not specified |
| D-Glucose | Nitromethane condensation | 1-deoxy-1-nitro-D-glycero-D-ido-heptitol and 1-deoxy-1-nitro-D-glycero-D-gulo-heptitol | Not specified |
| 1-O-methyl α-D-gluco-pyranoside | Wittig olefination, direct phosphorylation | 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate | 25.3% (11 steps) |
D-xylose serves as another viable starting material for the synthesis of the D-glycero-D-gluco-heptoside core. mdpi.com A prominent strategy involves extending the carbon chain from C5 to C7. mdpi.com This is commonly achieved through a Horner-Wadsworth-Emmons (HWE) reaction. mdpi.com The HWE reaction utilizes a phosphonate-stabilized carbanion which reacts with an aldehyde to form an alkene, effectively adding two carbons to the sugar chain. wikipedia.org A subsequent rearrangement of the pentose-furanose structure during the final deprotection steps yields the desired heptoside. mdpi.com
Regio- and Stereoselective Functionalization of Heptose Scaffolds
The selective modification of the various hydroxyl groups on the heptose scaffold is crucial for the synthesis of complex analogs and biologically active derivatives. This requires sophisticated protecting group strategies and precise carbon chain elongation reactions.
Protecting groups are essential tools in carbohydrate chemistry to temporarily mask reactive functional groups, preventing unwanted side reactions and allowing for regioselective modifications. iris-biotech.denih.gov The choice of protecting groups is critical and often follows an orthogonal strategy, where different protecting groups can be removed under specific conditions without affecting others. iris-biotech.de
A notable example of a sophisticated protecting group strategy is the use of the orthoester methodology to differentiate the three positions of the sugar core. africacommons.net This can be combined with the use of a bulky O6,O7-tetraisopropyl disiloxyl (TIPDS) protecting group for the exocyclic positions of the heptose. africacommons.net The TIPDS group selectively protects the primary and a neighboring secondary hydroxyl group, enabling further transformations at other positions of the sugar molecule. The stability of the TIPDS group under various reaction conditions and its selective removal make it a valuable tool in the synthesis of complex heptose derivatives.
| Protecting Group | Targeted Position(s) | Key Features |
| Orthoester | Sugar core hydroxyls | Allows for differentiation of multiple hydroxyl groups. |
| O6,O7-Tetraisopropyl disiloxyl (TIPDS) | Exocyclic O6 and O7 hydroxyls | Bulky group for selective protection; stable under various conditions. |
Carbon chain elongation reactions are fundamental to the synthesis of heptoses from smaller monosaccharide precursors. core.ac.uk Several powerful olefination reactions are commonly employed for this purpose.
The Wittig olefination involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to form an alkene. wikipedia.orgmasterorganicchemistry.com This reaction is widely used to introduce a methylene or substituted methylene group, effectively extending the carbon chain. wikipedia.org While highly versatile, the stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts. wikipedia.org A significant advantage of the HWE reaction is that it predominantly produces the (E)-alkene, offering greater stereocontrol. wikipedia.orgnrochemistry.com The dialkylphosphate byproduct is also easily removed by aqueous extraction. wikipedia.org
The Corey-Chaykovsky reaction provides a method for the synthesis of epoxides, aziridines, and cyclopropanes by reacting a sulfur ylide with a ketone, aldehyde, imine, or enone. alfa-chemistry.comwikipedia.org For the purpose of carbon chain elongation in monosaccharide synthesis, this reaction can be used to introduce a single carbon atom with the formation of an epoxide ring, which can then be opened to yield a diol, effectively extending the carbon chain by one unit. organic-chemistry.org The reaction is diastereoselective, favoring trans substitution in the product. wikipedia.org
| Reaction | Reagents | Product | Key Features |
| Wittig Olefination | Aldehyde/ketone, phosphonium ylide | Alkene | Versatile for C=C bond formation. wikipedia.orgmasterorganicchemistry.com |
| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/ketone, phosphonate-stabilized carbanion | Predominantly (E)-alkene | High stereoselectivity for (E)-alkenes, easy byproduct removal. wikipedia.orgnrochemistry.com |
| Corey-Chaykovsky Reaction | Aldehyde/ketone, sulfur ylide | Epoxide | Forms a three-membered ring, useful for one-carbon homologation. wikipedia.orgorganic-chemistry.org |
Synthesis of Phosphorylated this compound Derivatives
The synthesis of phosphorylated derivatives of this compound is crucial for studying their roles in biological systems, particularly as components of bacterial lipopolysaccharides (LPS). mdpi.comnih.gov Heptose phosphates serve as unique linkers in the bacterial membrane and are recognized by the innate immune system. mdpi.comnih.gov Consequently, efficient chemical synthesis of these molecules is necessary for immunological studies and the development of therapeutic agents. mdpi.comnih.gov
One effective method for phosphorylation is the use of phosphoramidite chemistry, which has been successfully employed to prepare 7-O-phosphorylated this compound in good yields. researchgate.net Another significant advancement is the direct phosphorylation of a partially protected heptose precursor. mdpi.comnih.govresearchgate.net Researchers have developed an optimized, gram-scale synthesis of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate starting from D-glucose. mdpi.comnih.govresearchgate.net A key innovation in this pathway is the direct phosphorylation of an O⁶,O⁷-unprotected heptoside intermediate, which reduces the number of steps required compared to classical routes that involve more extensive protecting group manipulations. mdpi.comnih.gov Various dibenzyl phosphate (B84403) building blocks have been tested for this final phosphorylation step to maximize efficiency. mdpi.com
| Derivative | Key Synthetic Strategy | Starting Material | Reference |
| 7-O-phosphorylated this compound | Phosphoramidite chemistry | This compound precursor | researchgate.net |
| 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate | Direct phosphorylation of O⁶,O⁷-unprotected diol | 1-O-methyl α-D-glucopyranoside | mdpi.comnih.gov |
Elaboration of D-glycero-D-gluco-Heptitol and Other Analogue Derivatives
In addition to phosphorylated derivatives, the synthesis of analogs such as heptitols (the corresponding sugar alcohols) and other modified structures is important for probing enzyme-substrate interactions and developing potential inhibitors of bacterial heptose biosynthetic pathways.
A notable example is the synthesis of a series of 1,5-anhydro-D-glycero-D-gluco-heptitol derivatives. researchgate.net The synthesis commences with a protected heptofuranose, specifically 3-O-benzyl-1,2-O-isopropylidene-D-glycero-D-gluco-heptofuranose. researchgate.net This starting material is converted into key intermediates such as anomeric bromide and thiophenyl derivatives. researchgate.net These intermediates then undergo further transformations, including glycal formation followed by reductive desulfurization, to yield the target 1,5-anhydro-D-glycero-D-gluco-heptitol derivatives after a final global deprotection step. researchgate.net This synthetic sequence also allows for the creation of other related analogs, including 1,5-anhydro-2-deoxy-D-altro-hept-1-enitol. researchgate.net
Another approach involves the synthesis of D-glycero-D-gluco-heptitol from a D-glycero-D-galacto-heptitol precursor through oxidation and reduction steps. researchgate.net The elaboration of these analogs is critical for structure-activity relationship (SAR) studies, even though in one reported case, the synthesized 1,5-anhydro derivatives did not show inhibitory activity against the bacterial isomerase GmhA. researchgate.net
Scalable Preparative Methods for this compound in Gram Quantities
The limited availability of this compound from natural sources—for instance, yielding only 200–250 mg from 20 kg of primrose roots—necessitates robust and scalable synthetic routes for research purposes. mdpi.com A significant breakthrough has been the development and optimization of a synthetic pathway that allows for the gram-scale production of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate from the inexpensive and readily available starting material, D-glucose. mdpi.comnih.govresearchgate.net
Two primary synthetic routes from simple sugars are generally considered for the D-glycero-D-gluco-heptoside core:
Chain extension from D-xylose: This involves extending the sugar chain from C5 to C7, often using a Horner-Wadsworth-Emmons (HWE) reaction. mdpi.comresearchgate.net
Elaboration from D-glucose: This route is often more direct and avoids potential furanose-pyranose rearrangements. mdpi.com
| Feature | Description |
| Starting Material | 1-O-methyl α-D-glucopyranoside (from D-glucose) |
| Scale | Gram-scale production demonstrated (e.g., 5.00 g starting material) |
| Overall Yield | 25.3% over 11 steps |
| Key Advantages | Inexpensive, convenient, avoids toxic reagents (e.g., mercury salts), reduced number of steps through direct phosphorylation. |
| Reference | mdpi.comnih.govresearchgate.net |
Analytical and Spectroscopic Techniques for D Glycero D Gluco Heptose Research
Chromatographic Separation and Purity Assessment
Chromatography is a fundamental tool for separating D-glycero-D-gluco-Heptose from other carbohydrates and biomolecules. The choice of chromatographic technique depends on the specific analytical goal, whether it is qualitative analysis, quantitative assessment, or preparative purification.
Gas chromatography (GC) is used to separate and analyze volatile compounds. Since carbohydrates like this compound are non-volatile due to their numerous polar hydroxyl groups, they must first be chemically modified into volatile derivatives. masonaco.org This process, known as derivatization, often involves replacing the active hydrogens of the hydroxyl groups with less polar groups, such as through trimethylsilylation. masonaco.org
Once derivatized, the heptose can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). This combination allows for the separation of different sugar isomers based on their retention time in the GC column and their identification based on the unique mass fragmentation patterns generated in the mass spectrometer. ajrsp.com While specific GC-MS analysis of this compound is not extensively detailed, the methodology is widely applied to other monosaccharides, such as glucose and fructose, for their determination in various samples. ajrsp.comnih.gov The technique is sensitive and allows for the quantification of specific sugars in a mixture. ajrsp.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of carbohydrates, including heptoses, in their native form without the need for derivatization. emu.eenih.gov HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). scribd.com
For sugar analysis, several HPLC modes are employed, including ion-exchange, ligand exchange, and hydrophilic interaction liquid chromatography (HILIC). lcms.cz A common detection method for sugars, which lack a UV-absorbing chromophore, is a Refractive Index (RI) detector. emu.eeyoutube.com HPLC has proven effective in analyzing the intermediates and final products of biosynthetic pathways involving heptoses. For instance, it has been used to analyze the enzymatic synthesis of nucleotide-activated heptoses like GDP-d-glycero-α-d-manno-heptose. nih.gov This demonstrates its utility for monitoring reactions and purifying products involving this compound and its derivatives.
Paper chromatography is a simple, cost-effective method used for the qualitative analysis of sugars. nih.gov This technique separates compounds based on their partitioning between a stationary phase (cellulose paper) and a mobile phase (a developing solvent). youtube.com A spot of the sample mixture is applied to the paper, which is then placed in a sealed container with a solvent. youtube.com As the solvent moves up the paper by capillary action, it carries the sugars along at different rates depending on their structure, size, and solubility in the solvent. youtube.com
After development, the separated, colorless sugar spots are visualized by spraying the paper with a chemical reagent (e.g., silver nitrate) followed by heating, which reveals the position of each sugar. youtube.com By comparing the distance traveled by an unknown sugar to that of a known standard (its Rf value), one can qualitatively identify the components of a mixture. youtube.com This method is suitable for assessing the presence of this compound in a sample or checking for impurities during purification.
Anion exchange chromatography is a powerful form of HPLC specifically used for the separation and purification of negatively charged molecules, such as nucleotide-activated sugars. thermofisher.comnih.gov Nucleotide-activated forms of this compound, like GDP-D-glycero-D-gluco-Heptose, carry a negative charge due to their phosphate (B84403) groups. nih.gov
In this technique, the stationary phase is a solid support functionalized with positive charges. When a mixture containing the nucleotide-activated heptose is passed through the column, the negatively charged sugar derivative binds to the positively charged column matrix. google.com Neutral or positively charged impurities pass through without being retained. The bound nucleotide sugar is then eluted from the column by passing a solution of increasing salt concentration or changing pH, which disrupts the ionic interaction. google.com This method is highly effective for purifying nucleotide sugars from complex reaction mixtures or cellular extracts. nih.govnih.govgoogle.com
Advanced Spectroscopic Characterization
Spectroscopy is indispensable for the unambiguous structural determination of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the atomic-level structure and connectivity of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of complex organic molecules like heptoses. iosrjournals.org It provides detailed information on the types, numbers, and connectivity of atoms. iosrjournals.org
¹H NMR (Proton NMR) : This technique provides information about the hydrogen atoms in the molecule. The chemical shift of each proton signal gives clues about its electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons. For complex sugars, 1D ¹H NMR spectra can be crowded, but key signals, like those of anomeric protons, often appear in distinct regions. unimo.it For example, in the enzymatic synthesis of GDP-d-glycero-β-l-gluco-heptose, the formation of the product was confirmed by the appearance of a new triplet at approximately 4.91 ppm in the ¹H NMR spectrum. nih.gov
¹H-¹H COSY (Correlation Spectroscopy) : This 2D NMR experiment overcomes the overlap issues common in 1D spectra by showing correlations between protons that are coupled to each other (typically on adjacent carbons). iosrjournals.org By identifying cross-peaks in a COSY spectrum, researchers can trace the network of proton-proton connections throughout the entire sugar molecule, which is crucial for assigning each signal to a specific proton in the heptose ring. iosrjournals.orgmdpi.com
³¹P NMR (Phosphorus-31 NMR) : For phosphorylated derivatives of this compound, such as heptose-phosphates or nucleotide-activated sugars, ³¹P NMR is essential. mdpi.com This technique directly observes the phosphorus nuclei, confirming the presence of phosphate groups and providing information about their chemical environment. unimo.itmdpi.com The coupling between phosphorus and nearby protons (³JP,H) can also be observed in the ¹H NMR spectrum, further confirming the location of phosphorylation. unimo.itmdpi.com
Together, these NMR techniques, often supplemented by other experiments like HSQC (correlating protons to their directly attached carbons) and HMBC (correlating protons and carbons over two or three bonds), allow for the complete and unambiguous assignment of the chemical structure of this compound and its derivatives. iosrjournals.orgmdpi.com
¹H NMR Chemical Shifts for GDP-d-glycero-β-l-gluco-heptose
The following table presents ¹H NMR data for GDP-d-glycero-β-l-gluco-heptose, a structurally related nucleotide-activated heptose, synthesized enzymatically. The resonances for the l-gluco-heptose moiety are denoted with a "G". nih.gov
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-1G | ~4.91 | Triplet |
| Other Heptose Protons | Not explicitly assigned | Multiplets |
Data derived from enzymatic synthesis of GDP-d-glycero-β-l-gluco-heptose. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound and its derivatives, providing precise molecular weight determination and insights into molecular structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for analyzing thermally labile and non-volatile carbohydrate molecules like heptoses.
In a typical ESI-MS analysis, the heptose sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte molecules, which are then separated based on their mass-to-charge ratio (m/z). This allows for the accurate determination of the molecular weight of the parent ion.
Tandem mass spectrometry (MS/MS) is often employed to elicit structural information. In an MS/MS experiment, a specific parent ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure, revealing information about the monosaccharide composition, linkage positions, and branching patterns in more complex carbohydrates.
For instance, the fragmentation of D-glucose, a related hexose, has been studied in detail and shows a complex pattern of water and formaldehyde (B43269) losses, which provides a framework for interpreting the spectra of heptoses. nih.govnih.govresearchgate.net The fragmentation of this compound would be expected to follow similar pathways, with characteristic losses corresponding to its unique seven-carbon structure. The analysis of various derivatives, such as methylated or acetylated forms, can further aid in structural elucidation by providing different fragmentation pathways. doi.org
Researchers have utilized ESI-MS to monitor the enzymatic synthesis of heptose derivatives and to characterize reaction intermediates and products. nih.govnih.gov This technique is sensitive enough to detect small quantities of material, making it ideal for analyzing precious biological samples.
Enzymatic Activity and Kinetic Studies
Understanding the enzymes involved in the biosynthesis of this compound is crucial for elucidating its biological roles. Various assays are employed to measure enzyme activity and determine kinetic parameters.
Spectrophotometric Assays (e.g., Malachite Green Assay for Phosphate Detection)
Many enzymatic reactions in the heptose biosynthetic pathway involve the transfer or release of phosphate groups. The Malachite Green assay is a sensitive, colorimetric method for detecting free orthophosphate in solution. gbiosciences.combioassaysys.comsigmaaldrich.com
The principle of the assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions. bioworlde.comelabscience.com The intensity of the green color, measured spectrophotometrically at a wavelength of approximately 600-660 nm, is directly proportional to the concentration of phosphate. bioassaysys.comsigmaaldrich.com
This assay is widely used to determine the activity of phosphatases, kinases, and other enzymes that consume or produce phosphorylated compounds. gbiosciences.com For example, it can be used to measure the activity of enzymes that hydrolyze phosphorylated heptose intermediates. The assay is rapid, highly sensitive, and can be adapted for high-throughput screening of potential enzyme inhibitors. bioassaysys.comsigmaaldrich.com
Table 1: Characteristics of the Malachite Green Phosphate Assay
| Feature | Description |
|---|---|
| Principle | Formation of a green complex between malachite green, molybdate, and orthophosphate. bioworlde.comelabscience.com |
| Detection Wavelength | 600-660 nm bioassaysys.com |
| Sensitivity | Can detect picomole levels of free phosphate. gbiosciences.combioassaysys.com |
| Applications | Measuring activity of phosphatases, kinases, and ATPases. gbiosciences.comsigmaaldrich.com |
| Advantages | Rapid, high sensitivity, non-radioactive, suitable for high-throughput screening. gbiosciences.combioassaysys.comsigmaaldrich.com |
Coupled Enzyme Assays for Biosynthetic Pathway Intermediates
Coupled enzyme assays are utilized when the product of the primary enzymatic reaction cannot be easily measured directly. egyankosh.ac.in In this approach, the product of the first reaction serves as the substrate for a second, "coupling" enzyme, which catalyzes a reaction that results in a measurable change, such as a change in absorbance. egyankosh.ac.in
A common application involves coupling the reaction to the oxidation or reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) or nicotinamide adenine dinucleotide phosphate (NADP⁺/NADPH). The change in absorbance at 340 nm, corresponding to the production or consumption of NADH or NADPH, allows for continuous monitoring of the reaction rate. egyankosh.ac.in
Bioinformatic and Computational Approaches in Heptose Biosynthesis Research
Bioinformatics and computational biology provide powerful tools for investigating the biosynthesis of specialized metabolites like this compound. nih.govethz.ch These approaches leverage the vast amount of genomic and structural data to predict metabolic pathways, identify key enzymes, and understand their functions. oregonstate.eduresearchgate.net
Gene cluster analysis is a common bioinformatic strategy to identify genes involved in a specific metabolic pathway. nih.gov Genes encoding enzymes for the biosynthesis of a particular metabolite are often physically clustered together on the chromosome in bacteria and fungi. nih.gov Computational tools such as antiSMASH and SMURF can scan genomes to identify these biosynthetic gene clusters, providing initial hypotheses about the enzymes involved in heptose biosynthesis. nih.gov
Once candidate genes are identified, their functions can be predicted based on sequence homology to known enzymes. Databases containing protein sequences and structures are searched to find proteins with similar sequences, which often implies similar functions.
Furthermore, molecular modeling and simulation techniques can be used to study the three-dimensional structures of enzymes and their interactions with substrates. oregonstate.edu This can provide insights into the catalytic mechanisms of enzymes in the heptose biosynthetic pathway and can aid in the design of inhibitors.
Table 2: Bioinformatic and Computational Tools in Heptose Research
| Tool/Approach | Application in Heptose Biosynthesis Research |
|---|---|
| Genome Mining (e.g., antiSMASH) | Identification of putative heptose biosynthetic gene clusters in microbial genomes. nih.gov |
| Sequence Homology (e.g., BLAST) | Prediction of enzyme function based on similarity to known proteins. |
| Molecular Docking | Predicting the binding of heptose intermediates to the active sites of enzymes. |
| Molecular Dynamics Simulations | Studying the conformational changes and dynamics of biosynthetic enzymes. oregonstate.edu |
| Metabolic Pathway Reconstruction | Assembling the complete biosynthetic pathway from genomic and experimental data. |
Therapeutic and Biotechnological Research Avenues Involving D Glycero D Gluco Heptose
Targeting Bacterial Heptose Biosynthesis for Antimicrobial Development
The biosynthetic pathway of heptoses is essential for the integrity of the outer membrane of Gram-negative bacteria, making it an attractive target for the development of new antimicrobial agents. Disrupting this pathway can compromise the bacterial defensive barrier, potentially leading to increased susceptibility to antibiotics and host immune responses.
The enzymes involved in the biosynthesis of ADP-L-glycero-β-D-manno-heptose, a precursor for the LPS core, have been identified as critical targets for antimicrobial drug discovery. Key enzymes in this pathway include the phosphoheptose isomerase GmhA and the bifunctional kinase/adenylyltransferase HldE. mcmaster.cacas.cn In some bacteria, the functions of HldE are carried out by two separate enzymes, HldA (kinase) and HldC (adenylyltransferase). nih.gov
Research has focused on identifying compounds that can inhibit these enzymes, thereby blocking LPS synthesis. A significant challenge has been the availability of substrates to test potential inhibitors. mcmaster.ca However, studies have successfully screened chemical libraries and synthesized analogues of the natural substrates to identify inhibitors.
One study reported the synthesis of a series of D-glycero-D-manno-heptopyranose 7-phosphate (H7P) analogues to probe their inhibitory effects on GmhA and HldE. nih.gov Surprisingly, an epimeric analogue with a D-glycero-D-gluco-heptose configuration was found to be the most potent inhibitor for both enzymes within the tested series. nih.govresearchgate.net This finding highlights the potential of this compound derivatives as specific inhibitors of this crucial bacterial pathway.
| Enzyme Target | Inhibitor | IC₅₀ (μM) |
|---|---|---|
| GmhA (Isomerase) | D-gluco-heptopyranose 7-phosphate | 34 |
| HldE (Kinase) | D-gluco-heptopyranose 7-phosphate | 9.4 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values for a D-gluco configuration analogue of heptose 7-phosphate against the enzymes GmhA and HldE, demonstrating its potential as an inhibitor of the bacterial heptose biosynthetic pathway. nih.govresearchgate.net
Other research has identified different small molecules that inhibit enzymes like HldC. For instance, a study on Burkholderia pseudomallei identified three ChemBridge compounds with effective inhibitory activity against the adenylyltransferase BpHldC. nih.gov One compound, ChemBridge 7929959, was found to be a dual inhibitor of both HldC and HddC, another enzyme in a related pathway. nih.gov
The outer membrane of Gram-negative bacteria, with its LPS layer, provides a formidable barrier against many antibiotics. mcmaster.ca The inner core of this LPS is structurally dependent on heptose molecules. By inhibiting the heptose biosynthetic pathway, the integrity of the LPS is compromised, which can lead to a "leaky" outer membrane. This disruption increases the bacterium's susceptibility to existing antibiotics that might otherwise be ineffective.
Therefore, inhibitors of enzymes like GmhA and HldE are being investigated not just as standalone antibacterial agents but also as "potentiators" or adjuvants that could be used in combination therapy to overcome antibiotic resistance. This approach could potentially rejuvenate the efficacy of older antibiotics and combat multidrug-resistant infections. The development of such antivirulence drugs represents a novel strategy to address the growing crisis of antimicrobial resistance. nih.govresearchgate.net
Development of Glycoconjugate-Based Vaccines Utilizing Heptose Epitopes
Glycoconjugate vaccines, which consist of a carbohydrate antigen covalently linked to a carrier protein, have been highly successful in preventing infections caused by encapsulated bacteria. tandfonline.comnih.gov The carbohydrate component, often a polysaccharide, elicits a B-cell response, while the protein carrier engages T-cells, leading to a robust and long-lasting T-cell-dependent immune response. tandfonline.com
Heptoses, being unique and essential components of bacterial LPS, are attractive candidates for carbohydrate antigens in vaccine development. Research has demonstrated the potential of using synthetic heptose antigens in glycoconjugate vaccines. For example, a total synthesis of a tri-D-glycero-D-manno-heptose antigen from the LPS of Helicobacter pylori was achieved. nih.gov When conjugated to a carrier protein and used to immunize mice, this glycoconjugate elicited a strong, T-cell-dependent immune response with high titers of protective antibody isotypes. nih.gov The resulting antibodies were able to recognize and bind to the surface of intact H. pylori bacteria. nih.gov
While much of the current research has focused on D-glycero-D-manno-heptose, the principle of using heptose epitopes is directly applicable to this compound. As a distinct bacterial surface carbohydrate, it represents a potential target for the development of novel glycoconjugate vaccines against specific Gram-negative pathogens.
Exploitation of this compound in Immunotherapy Research
The innate immune system recognizes conserved microbial structures known as pathogen-associated molecular patterns (PAMPs) through pattern recognition receptors (PRRs). teachmephysiology.comglycopedia.eu This recognition triggers inflammatory signaling pathways essential for host defense. Recent studies have identified intermediates of the bacterial heptose biosynthesis pathway as a new class of PAMPs. nih.govnih.gov
Specifically, bacterial metabolites like D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and ADP-heptose have been shown to be potent activators of innate immunity. nih.govresearchgate.net These molecules can be transported into mammalian cells, where ADP-heptose binds to the alpha-kinase 1 (ALPK1) receptor. This binding event initiates a signaling cascade that leads to the activation of the NF-κB transcription factor, a central regulator of inflammatory and immune responses. nih.gov
The immunostimulatory potential of heptose phosphates suggests that this compound and its derivatives could be exploited in immunotherapy. mdpi.comresearchgate.net As immunomodulators, they could be used as vaccine adjuvants to enhance the immune response to co-administered antigens or as standalone agents to boost the innate immune system in the context of infections or cancer. The ability to chemically synthesize these molecules and their derivatives opens the door to systematically studying their structure-activity relationships and developing them as therapeutic agents. nih.govmdpi.com
Exploration of this compound and Derivatives in Other Biotechnological Applications
The unique biological activity of this compound and its derivatives extends to other biotechnological applications beyond direct therapeutic use. A significant hurdle in exploring the full potential of these rare sugars has been their limited availability. mdpi.com
Recent advances in chemical synthesis are addressing this challenge. An optimized, inexpensive, and convenient synthesis for the gram-scale production of 1-O-methyl D-glycero-α-D-gluco-heptoside 7-phosphate from readily available D-glucose has been developed. mdpi.comresearchgate.net This development is of great practical value, as it makes significant quantities of a this compound derivative available for further biological screening and biotechnological research. mdpi.com
Potential applications include:
Molecular Probes: Synthetically accessible derivatives can be modified with tags (e.g., biotin, fluorescent dyes) to create molecular probes. These probes can be used to identify and study the cellular receptors and pathways that recognize heptoses, such as the ALPK1-mediated inflammatory pathway.
Diagnostics: As specific bacterial metabolites, heptose derivatives could be explored as biomarkers for detecting certain Gram-negative bacterial infections.
Combinatorial Biosynthesis: Understanding the biosynthetic pathways that produce different heptose structures, such as the conversion of D-glycero-α-D-manno-heptose to D-glycero-L-gluco-heptose in Campylobacter jejuni, provides tools for combinatorial biosynthesis. nih.govwisc.edu This could lead to the creation of novel sugar structures with unique biological activities for various biotechnological purposes.
Unanswered Questions and Future Research Directions in this compound Science
Despite its emerging potential, this compound remains a relatively understudied sugar, with much of its biological activity yet to be described. mdpi.com The field is ripe with unanswered questions that point toward exciting future research directions.
Key areas for future investigation include:
Full Biological Activity Profile: A comprehensive screening of this compound and its phosphorylated derivatives is needed to fully understand their biological functions, particularly their specific roles in modulating the innate immune system compared to the more studied D-manno epimer.
Identification of Specific Receptors: While ALPK1 is known to recognize ADP-heptose, it is crucial to determine if this compound derivatives interact with the same or different pattern recognition receptors and to characterize the downstream signaling pathways.
Development of Second-Generation Inhibitors: The discovery of a D-gluco-heptose analogue as a potent inhibitor of GmhA and HldE paves the way for the design and synthesis of a second generation of more potent and specific molecules targeting bacterial virulence. nih.govresearchgate.net
Vaccine Candidate Evaluation: The efficacy of glycoconjugate vaccines incorporating this compound epitopes needs to be systematically evaluated against relevant Gram-negative pathogens.
Therapeutic Potential in Immunomodulation: Further preclinical studies are required to assess the potential of this compound derivatives as vaccine adjuvants or as therapeutic agents for diseases where modulation of the innate immune system is beneficial.
Broadening the Library of Derivatives: The development of efficient and scalable synthetic routes will be crucial for creating a broader library of heptose compounds for biological testing and for realizing their full therapeutic and biotechnological potential. mdpi.com
Q & A
Basic Research Questions
Q. How is D-glycero-D-gluco-heptose structurally distinguished from other heptose isomers in experimental settings?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the stereochemical configuration of hydroxyl groups and carbon backbone. Compare chemical shifts with known standards (e.g., L-glycero-D-manno-heptose) and validate via high-performance liquid chromatography (HPLC) retention times. X-ray crystallography can resolve absolute configurations when crystallizable derivatives are synthesized .
Q. What are the primary biosynthetic pathways for this compound in bacterial systems?
- Methodological Answer : Investigate GDP-linked precursors (e.g., GDP-D-glycero-α-D-manno-heptose) using enzyme assays with recombinant proteins (e.g., Cj1427, Cj1430, Cj1428 in Campylobacter jejuni). Track isotopic labeling (e.g., -glucose) via mass spectrometry to map carbon flux through epimerization and reduction steps .
Q. How can researchers detect this compound in bacterial capsular polysaccharides (CPS)?
- Methodological Answer : Hydrolyze CPS with mild acid treatment, followed by derivatization (e.g., per-O-methylation) and gas chromatography-mass spectrometry (GC-MS). Compare fragmentation patterns with synthetic standards. Lectin microarray assays using ConA may also indicate binding specificity, though cross-reactivity risks exist .
Advanced Research Questions
Q. How do structural variations in this compound impact its interaction with host immune receptors?
- Methodological Answer : Synthesize heptose analogs with modifications at C-3, C-4, or C-6 positions. Use surface plasmon resonance (SPR) to quantify binding kinetics to Toll-like receptor 4 (TLR4) or lectins. Pair with molecular dynamics simulations to predict steric hindrance or hydrogen bonding disruptions .
Q. What experimental strategies resolve contradictions in lectin-binding data for this compound (e.g., ConA affinity vs. non-binding reports)?
- Methodological Answer : Replicate binding assays under standardized conditions (pH, temperature, ionic strength). Employ fluorous-tag microarrays to immobilize heptose derivatives and measure ConA binding via fluorescence. Validate using isothermal titration calorimetry (ITC) to assess thermodynamic parameters .
Q. How can researchers elucidate the enzymatic mechanism of Cj1430 in epimerizing GDP-linked heptoses?
- Methodological Answer : Perform X-ray crystallography of Cj1430 bound to GDP-D-glycero-β-L-gluco-heptose to identify active-site residues. Use site-directed mutagenesis (e.g., Tyr → Phe substitutions) and kinetic assays to test catalytic roles. Isotope tracing ( or ) can track proton transfer steps .
Q. What are the challenges in synthesizing this compound derivatives for vaccine development?
- Methodological Answer : Address poor solubility via glycosylation with carrier proteins (e.g., CRM197) or lipid conjugation. Optimize protecting-group strategies (e.g., fluorous tags) for stereoselective synthesis. Assess immunogenicity in murine models using enzyme-linked immunosorbent assays (ELISA) to measure antibody titers .
Data Analysis and Interpretation
Q. How should researchers validate the purity of synthetic this compound intermediates?
- Methodological Answer : Combine thin-layer chromatography (TLC) with -NMR integration to quantify diastereomeric excess. Use chiral stationary-phase HPLC for enantiomeric resolution. Confirm via polarimetry and compare optical rotations with literature values .
Q. What statistical approaches are suitable for analyzing dose-dependent immune responses to heptose-containing glycoconjugates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
